1-(4-Bromonaphthalen-1-yl)ethanone
Overview
Description
1-(4-Bromonaphthalen-1-yl)ethanone is an organic compound with the molecular formula C₁₂H₉BrO and a molecular weight of 249.11 g/mol . It is a colorless to yellow solid that is used as an intermediate in organic synthesis . The compound is known for its aromatic properties and is often utilized in various chemical reactions due to its bromine and ketone functional groups .
Biochemical Analysis
Biochemical Properties
1-(4-Bromonaphthalen-1-yl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to enzyme inhibition, affecting the metabolic pathways of other compounds. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the activity of proteins within this pathway, this compound can impact gene expression and cellular metabolism. Furthermore, this compound has been found to affect the expression of genes involved in oxidative stress responses, potentially altering cellular redox states .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound’s interaction with cytochrome P450 can result in the inhibition of this enzyme, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. The compound’s effects on metabolic pathways are complex and can vary depending on the specific enzymes and cofactors involved .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, interactions with membrane transporters can facilitate the compound’s entry into cells, while binding to intracellular proteins can influence its distribution within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding how this compound exerts its effects within cells and how it interacts with other biomolecules .
Preparation Methods
1-(4-Bromonaphthalen-1-yl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-naphthyl ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) . The reaction typically occurs in an organic solvent like carbon tetrachloride or chloroform under reflux conditions . Another method involves the reaction of 1-naphthylmethanol with a brominating agent to form the desired product .
Chemical Reactions Analysis
1-(4-Bromonaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-Bromonaphthalen-1-yl)ethanone is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)ethanone involves its ability to participate in various chemical reactions due to its functional groups. The bromine atom can undergo nucleophilic substitution, while the ketone group can participate in oxidation and reduction reactions . These reactions allow the compound to be modified and incorporated into more complex structures, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-(4-Bromonaphthalen-1-yl)ethanone can be compared to other similar compounds, such as:
1-(4-Chloronaphthalen-1-yl)ethanone: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(4-Fluoronaphthalen-1-yl)ethanone:
1-(4-Iodonaphthalen-1-yl)ethanone: The presence of an iodine atom results in different reactivity compared to the bromine-containing compound.
This compound is unique due to its specific reactivity and applications in various fields of research .
Properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVHMWORIJZGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282369 | |
Record name | 1-(4-bromonaphthalen-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46258-62-2 | |
Record name | 46258-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 46258-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-bromonaphthalen-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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